3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
CAS No.:
Cat. No.: VC18631119
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9NO2 |
|---|---|
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | 3-(cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H9NO2/c9-2-1-7-3-8(4-7,5-7)6(10)11/h1,3-5H2,(H,10,11) |
| Standard InChI Key | ZTEKPBUWEODACE-UHFFFAOYSA-N |
| Canonical SMILES | C1C2(CC1(C2)C(=O)O)CC#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecule features a bicyclo[1.1.1]pentane core, a highly strained carbocyclic system where three bridgehead carbons form a rigid, non-planar structure. The cyanomethyl (-CH2CN) and carboxylic acid (-COOH) groups occupy the 1- and 3-positions, respectively, introducing polarity and reactivity. Computational models reveal significant angle strain (≈60° at bridgehead carbons), which influences both its chemical behavior and conformational stability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | 3-(Cyanomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
| Density | 1.28 g/cm³ (predicted) |
| LogP | 0.76 (calculated) |
| Topological Polar Surface Area | 61.09 Ų |
The carboxylic acid group confers water solubility (≈12 mg/mL at 25°C) , while the cyanomethyl moiety enhances lipophilicity, enabling membrane permeability in drug candidates.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra show distinctive signals:
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¹H NMR: A singlet at δ 1.8–2.1 ppm for bridgehead protons, with splitting patterns for cyanomethyl (-CH2CN, δ 2.9–3.2 ppm) and carboxylic acid (-COOH, δ 12.1 ppm).
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¹³C NMR: Peaks at δ 170–175 ppm (carboxylic acid), δ 115–120 ppm (nitrile carbon), and δ 30–40 ppm (bridgehead carbons) .
Synthesis and Manufacturing
Industrial Synthesis Routes
The patented four-step synthesis (CN115010593B) begins with methyl bicyclo[1.1.1]pentane-1-carboxylate-3-carboxylate:
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Carbonyl Reduction: Borane-tetrahydrofuran reduces the 3-carboxylate to hydroxymethyl (83.5% yield).
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Bromination: Triphenylphosphine/imidazole mediates bromine substitution (92% yield).
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Hydrolysis: Alkaline conditions (LiOH/THF-H2O) cleave the methyl ester (89% yield).
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Dehalogenation: Pd/C-catalyzed hydrogenolysis removes bromine (78% yield).
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | BH3·THF, 0°C → RT, 12 h | 83.5 | 98.0 |
| 2 | PPh3, CBr4, CH2Cl2, RT, 8 h | 92.0 | 97.5 |
| 3 | LiOH, THF/H2O, RT, 12 h | 89.0 | 96.8 |
| 4 | Pd/C, H2, EtOAc, RT, 10 h | 78.0 | 95.2 |
This route addresses prior challenges in bicyclo[1.1.1]pentane synthesis, such as unstable intermediates and harsh reaction conditions .
Alternative Methodologies
Small-scale syntheses employ:
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Decarboxylative Cyanation: 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS 83249-10-9) undergoes Pd-catalyzed cyanation , though yields remain moderate (≈65%) .
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Photochemical Cyclization: UV irradiation of diazo precursors generates the bicyclic core, but scalability is limited .
Applications in Pharmaceutical Chemistry
Bioisosteric Replacement
The bicyclo[1.1.1]pentane moiety serves as a non-classical bioisostere for tert-butyl groups and para-substituted benzene rings. In kinase inhibitors, it reduces metabolic clearance while maintaining target affinity. For example, replacing a phenyl group with this scaffold in a Bruton’s tyrosine kinase (BTK) inhibitor improved oral bioavailability by 40% in murine models.
Prodrug Development
The carboxylic acid group facilitates prodrug conjugation. Esterification with pivaloyloxymethyl groups enhances blood-brain barrier penetration in neuroactive compounds . Hydrolysis in vivo regenerates the active acid form, as demonstrated in GABA analogs with 90% conversion efficiency .
| Parameter | Recommendation |
|---|---|
| Personal Protective Equipment | Nitrile gloves, goggles, lab coat |
| Ventilation | Fume hood (≥0.5 m/s airflow) |
| Spill Management | Absorb with vermiculite, neutralize with 5% NaHCO3 |
| Storage | 4°C under nitrogen, desiccated |
Environmental Impact
Biodegradation studies show moderate persistence (t½ = 28 days in soil) . The nitrile group hydrolyzes to ammonia under alkaline conditions, requiring pH monitoring in waste streams.
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